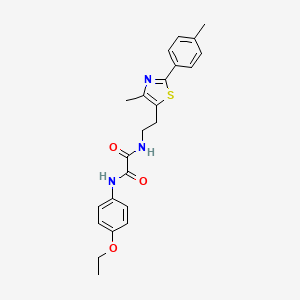

N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Description

N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is an oxalamide derivative featuring a thiazole ring and substituted phenyl groups. Its structure comprises:

- N1-substituent: 4-ethoxyphenyl group, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-4-29-19-11-9-18(10-12-19)26-22(28)21(27)24-14-13-20-16(3)25-23(30-20)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3,(H,24,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYEVQZYBPAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-methyl-2-(p-tolyl)thiazole with an appropriate reagent under suitable conditions.

Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the 4-ethoxyphenyl group. This can be done through a substitution reaction, where the ethoxy group is introduced onto the phenyl ring.

Formation of the Oxalamide Core: The final step involves the formation of the oxalamide core. This can be achieved by reacting the intermediate product with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound.

Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce specific functional groups.

Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is of interest in medicinal chemistry due to its potential therapeutic properties. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Material Science: The unique structure of the compound makes it of interest in material science for the development of new materials with specific properties.

Biological Research: The compound has been studied for its potential effects on various biological pathways and targets, making it of interest in biological research.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxalamide Derivatives

The oxalamide scaffold is versatile, with substituents dictating pharmacological properties. Key comparisons include:

Key Structural Insights :

- The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to methoxy or acetamido groups due to ethoxy’s resistance to oxidative demethylation .

- The thiazole ring is a conserved feature in analogs with antitumor activity (e.g., AMG 232, compounds), suggesting its role in binding to biological targets like Rab7b or mitochondrial complexes .

Anticancer Potential

- AMG 232 : Demonstrated efficacy in preclinical cancer models, likely via modulation of apoptosis or cell cycle pathways .

- Thiazole-thiosemicarbazones (): Show cytotoxicity against MCF-7 cells via Rab7b protein interaction, underscoring thiazole’s importance in targeting tumor cells .

Metabolic and Mitochondrial Effects

- S1QEL 1.1 (AMG 232) : Inhibits mitochondrial reverse electron transport (RET), reducing reactive oxygen species (ROS) in metabolic studies .

- BNM-III-170: No direct mitochondrial role reported; instead, it enhances antiviral immunity .

- Target Compound : The thiazole-ethyl chain may facilitate mitochondrial targeting, but further studies are needed to confirm this.

Metabolic Stability

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxalamide moiety and a thiazole ring, which are known for their diverse biological activities. The molecular formula is , and it exhibits various functional groups that contribute to its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole rings. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural motifs to this compound have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 (Glioblastoma) | 23.30 ± 0.35 |

| Compound B | WM793 (Melanoma) | <10 |

| This compound | TBD | TBD |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study analyzing various thiazole-integrated compounds, several exhibited significant protection against seizures in animal models. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticonvulsant activity, suggesting potential for this compound in this area .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.

- Modulation of Neurotransmitter Systems : The anticonvulsant effects may involve modulation of GABAergic and glutamatergic systems, as observed in other thiazole derivatives.

- Targeting Specific Proteins : Molecular dynamics simulations suggest that these compounds may interact with specific proteins involved in cancer progression and seizure activity, enhancing their therapeutic efficacy .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of thiazole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition, with some analogs showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant properties of thiazole-based compounds. The study revealed that specific modifications to the thiazole ring enhanced protective effects against seizures induced by pentylenetetrazole (PTZ), indicating a promising avenue for further research on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.